molecular formula C16H12ClNO3S B2828570 Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate CAS No. 338419-39-9

Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate

Cat. No. B2828570
CAS RN: 338419-39-9
M. Wt: 333.79
InChI Key: QRODVXNPOFBKHF-UHFFFAOYSA-N
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Description

“Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 338419-39-9 . It has a molecular weight of 334.8 and its IUPAC name is methyl 3- ( (4-chlorobenzyl)oxy)-1H-1lambda3-thieno [2,3-b]pyridine-2-carboxylate . The compound is stored at a temperature of 28 C .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C16H13ClNO3S/c1-20-16 (19)14-13 (12-3-2-8-18-15 (12)22-14)21-9-10-4-6-11 (17)7-5-10/h2-8,22H,9H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 334.8 .

Scientific Research Applications

Tumor Cell Growth Inhibition

One study focused on the synthesis and evaluation of compounds related to Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate for their tumor cell growth inhibitory activity. The research demonstrated that certain derivatives exhibited significant growth inhibitory activity against human tumor cell lines, leading to alterations in cell cycle distribution and inducing apoptosis in specific cancer cells (Queiroz et al., 2011).

Photochemical Methoxylation and Methylation

Another area of research involves the photochemical behavior of related pyridinecarboxylate compounds in methanol. Studies have shown that UV-irradiation in methanol can lead to methoxylation and methylation, which are critical for understanding the chemical reactivity and potential applications of these compounds in synthetic chemistry (Sugiyama et al., 1981).

Electrochemical Polymerization

Research on terthiophene derivatives, which are structurally related, has explored their electrochemical polymerization and the effect of aromatic substituents on the properties of resulting polymers. This work is relevant for applications in materials science, particularly for the development of new conductive materials (Visy et al., 1994).

Synthesis and Biological Activity

Further studies have explored the synthesis of novel thieno-fused 7-deazapurine ribonucleosides, revealing that these compounds exhibit cytostatic and antiviral activities against various cancer and leukemia cell lines. This highlights the potential pharmaceutical applications of methyl thieno[2,3-b]pyridine-2-carboxylate derivatives (Tichy et al., 2017).

Chemical Synthesis and Functionalization

The versatility of methyl thieno[2,3-b]pyridine-2-carboxylate derivatives in chemical synthesis is also evident in research focusing on their functionalization to create highly specialized chemical entities. These studies provide insights into the methodologies for introducing various functional groups, demonstrating the compound's utility in organic synthesis (Ghelfi et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3S/c1-20-16(19)14-13(12-3-2-8-18-15(12)22-14)21-9-10-4-6-11(17)7-5-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRODVXNPOFBKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(4-chlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate

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